tert-Butyl 3-(2',6'-difluorophenyl)-2-cyano-3-oxopropanoate
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Overview
Description
tert-Butyl 3-(2’,6’-difluorophenyl)-2-cyano-3-oxopropanoate is an organic compound that belongs to the class of cyanoesters. This compound is characterized by the presence of a tert-butyl ester group, a difluorophenyl group, and a cyano group attached to a propanoate backbone. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2’,6’-difluorophenyl)-2-cyano-3-oxopropanoate typically involves the following steps:
Formation of the Difluorophenyl Intermediate: The starting material, 2,6-difluorobenzene, undergoes a Friedel-Crafts acylation reaction with an appropriate acyl chloride to form 2,6-difluoroacetophenone.
Cyano Group Introduction: The 2,6-difluoroacetophenone is then subjected to a cyanation reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide, to introduce the cyano group.
Esterification: The resulting cyano compound is esterified with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the final product, tert-Butyl 3-(2’,6’-difluorophenyl)-2-cyano-3-oxopropanoate.
Industrial Production Methods
Industrial production of tert-Butyl 3-(2’,6’-difluorophenyl)-2-cyano-3-oxopropanoate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2’,6’-difluorophenyl)-2-cyano-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted aromatic compounds with nucleophiles replacing the fluorine atoms.
Scientific Research Applications
tert-Butyl 3-(2’,6’-difluorophenyl)-2-cyano-3-oxopropanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2’,6’-difluorophenyl)-2-cyano-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The cyano group and difluorophenyl group play crucial roles in its binding affinity and selectivity towards enzymes or receptors. The compound may inhibit enzyme activity by forming stable complexes with the active site or modulate receptor function by binding to specific receptor subtypes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(2’,6’-difluorophenyl)-2-cyano-3-oxopropanoate can be compared with other cyanoesters and difluorophenyl derivatives, such as:
- tert-Butyl 3-(2’,6’-difluorophenyl)-2-cyano-3-hydroxypropanoate
- tert-Butyl 3-(2’,6’-difluorophenyl)-2-cyano-3-aminopropanoate
Uniqueness
The uniqueness of tert-Butyl 3-(2’,6’-difluorophenyl)-2-cyano-3-oxopropanoate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both cyano and difluorophenyl groups enhances its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields.
Properties
IUPAC Name |
tert-butyl 2-cyano-3-(2,6-difluorophenyl)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO3/c1-14(2,3)20-13(19)8(7-17)12(18)11-9(15)5-4-6-10(11)16/h4-6,8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNALAJHICZEQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)C(=O)C1=C(C=CC=C1F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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